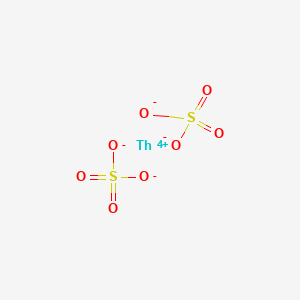

Thorium sulfate

Description

Properties

CAS No. |

10381-37-0 |

|---|---|

Molecular Formula |

O8S2Th |

Molecular Weight |

424.17 g/mol |

IUPAC Name |

thorium(4+);disulfate |

InChI |

InChI=1S/2H2O4S.Th/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 |

InChI Key |

RUJLHPZAKCVICY-UHFFFAOYSA-J |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Th+4] |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Th+4] |

Other CAS No. |

10381-37-0 |

Origin of Product |

United States |

Foundational & Exploratory

Thorium Sulfate: A Technical Overview of its Chemical and Physical Properties

Thorium sulfate (B86663) is an inorganic compound that exists in both anhydrous and various hydrated forms. This document provides a concise summary of its key chemical and physical properties, focusing on its chemical formula and molecular weight.

Chemical Identity and Molecular Weight

The fundamental properties of thorium sulfate, including its chemical formula and molecular weight, are crucial for its application in research and development. Thorium in this compound typically exhibits a +4 oxidation state.[1] The anhydrous form has the chemical formula Th(SO₄)₂.[2]

This compound is known to form several crystalline hydrates, with the nonahydrate, Th(SO₄)₂·9H₂O, being a common form.[1][3] Other hydrated forms, such as the octahydrate, have also been identified.[4] The molecular weight varies significantly between the anhydrous and hydrated forms due to the presence of water of crystallization.

The table below summarizes the chemical formula and molecular weight for the anhydrous and common hydrated forms of this compound.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| Anhydrous this compound | Th(SO₄)₂ | 424.17[1][4][5] |

| This compound Nonahydrate | Th(SO₄)₂·9H₂O | 586.303[1][3] |

| This compound Octahydrate | Th(SO₄)₂·8H₂O | 568.3 (calculated) |

Note: The molecular weight for this compound Octahydrate has been calculated based on the atomic weights of its constituent elements, as some sources incorrectly list the molecular weight of the anhydrous form for the octahydrate.[4]

Logical Relationship of this compound Forms

The relationship between the different forms of this compound can be visualized as a progression of hydration states.

References

Thorium sulfate solubility in water at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of thorium sulfate (B86663) in water at various temperatures. The information is intended to support research, development, and other scientific endeavors where precise data on thorium sulfate's aqueous behavior is critical.

Quantitative Solubility Data

The solubility of thorium(IV) sulfate nonahydrate (Th(SO4)2·9H2O) in water exhibits a clear dependence on temperature. Below is a summary of the available quantitative data.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 0.74[1][2] |

| 10 | 0.99[1][2] |

| 20 | 1.38[1][2] |

| 30 | 1.99[1][2] |

| 40 | 3.0[2] |

Note: The primary experimental source for this data was not identified in the available literature. The data is reported in established chemical data compilations.

Experimental Protocol for Solubility Determination

While the specific experimental protocol used to generate the data in the table above is not available, a general and widely accepted methodology for determining the solubility of an inorganic salt such as this compound in water is the isothermal equilibrium method followed by gravimetric analysis .

Principle

A saturated solution of the salt is prepared at a constant, controlled temperature. A known mass or volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining salt is determined. From these measurements, the solubility in grams of solute per 100 grams of solvent can be calculated.

Apparatus

-

Constant temperature water bath with precise temperature control (±0.1°C)

-

Borosilicate glass flasks with stoppers

-

Magnetic stirrer and stir bars

-

Syringes with membrane filters (e.g., 0.45 µm pore size)

-

Pre-weighed evaporating dishes

-

Analytical balance (±0.0001 g)

-

Drying oven

Procedure

-

Sample Preparation: An excess amount of this compound is added to a known mass of deionized water in a glass flask. The flask is securely stoppered.

-

Equilibration: The flask is placed in the constant temperature water bath and stirred vigorously using a magnetic stirrer. The solution is allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The presence of undissolved solid at the bottom of the flask confirms that the solution is saturated.

-

Sample Withdrawal: After equilibration, stirring is stopped, and the excess solid is allowed to settle. A sample of the clear supernatant is withdrawn using a syringe fitted with a membrane filter to prevent any undissolved solid from being collected.

-

Gravimetric Analysis: A pre-weighed evaporating dish is used to collect a known mass of the filtered saturated solution. The dish and its contents are then placed in a drying oven at a suitable temperature (e.g., 110°C) until all the water has evaporated and the this compound is completely dry. The dish is then cooled in a desiccator and weighed. This process of heating, cooling, and weighing is repeated until a constant mass is obtained.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 g H₂O) = (Mass of dry this compound / Mass of water evaporated) x 100

Where:

-

Mass of dry this compound = (Mass of dish + dry salt) - (Mass of empty dish)

-

Mass of water evaporated = (Mass of dish + saturated solution) - (Mass of dish + dry salt)

-

-

Temperature Variation: The entire procedure is repeated at different temperatures to determine the solubility curve.

Visualization of Solubility Data

The following diagram illustrates the relationship between temperature and the solubility of thorium(IV) sulfate nonahydrate in water, based on the data presented in Section 1.

Caption: Temperature's effect on this compound solubility.

References

An In-depth Technical Guide to the Crystal Structure and Space Group of Thorium Sulfate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures and space groups of various thorium sulfate (B86663) hydrates. The information is compiled from crystallographic studies and is intended to be a valuable resource for researchers in materials science, chemistry, and drug development who are interested in the structural properties of thorium compounds.

Introduction to Thorium Sulfate Hydrates

Thorium, a naturally occurring radioactive element, exhibits a stable +4 oxidation state, making it a useful analogue for other tetravalent actinides. Its interaction with sulfate ions in aqueous environments leads to the formation of a variety of hydrated crystalline structures. The degree of hydration and the incorporation of other cations or anions can significantly influence the crystal packing, coordination environment of the thorium ion, and the overall dimensionality of the resulting structure. Understanding these crystal structures is crucial for predicting their physical and chemical properties, which is of interest in nuclear fuel cycle chemistry, environmental remediation, and the design of novel materials.

Crystal Structure and Quantitative Data

The crystal structures of several this compound hydrates and related compounds have been determined using single-crystal X-ray diffraction. The quantitative data for these structures are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for this compound Hydrates and Related Compounds

| Compound Formula | Chemical Name/Identifier | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Th(SO₄)₂ | Anhydrous this compound | Orthorhombic | Pbca | 9.24 | 9.64 | 13.83 | 90 | 90 | 90 | 8 |

| [Th(SO₄)₂(H₂O)₇]·2H₂O | This compound Nonahydrate (ThS1) | Monoclinic | P2₁/m | 7.2488(4) | 12.1798(7) | 8.0625(5) | 90 | 98.245(1) | 90 | 2 |

| Th₃(SO₄)₆(H₂O)₆·H₂O | Open-Framework this compound Hydrate (B1144303) | Tetragonal | P4₂/nmc | 25.890(4) | 25.890(4) | 9.080(2) | 90 | 90 | 90 | 8 |

| Th(OH)₂SO₄ | Thorium Hydroxide (B78521) Sulfate | Orthorhombic | Pnma | 11.684(1) | 6.047(1) | 7.047(1) | 90 | 90 | 90 | - |

Table 2: Crystallographic Data for Complex Thorium Sulfates

| Compound Formula | Chemical Identifier | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Na₁₀[Th₂(SO₄)₉(H₂O)₂]·3H₂O | ThS2 | Orthorhombic | Pna2₁ | 17.842(2) | 6.9317(8) | 27.550(3) | 90 | 90 | 90 | 4 |

| Na₂[Th₂(SO₄)₅(H₂O)₃]·H₂O | ThS3 | Monoclinic | C2/c | 16.639(2) | 9.081(1) | 25.078(3) | 90 | 95.322(2) | 90 | 4 |

| [Th₄(SO₄)₇(OH)₂(H₂O)₆]·2H₂O | ThS4 | Orthorhombic | Pnma | 18.2127(9) | 11.1669(5) | 14.4705(7) | 90 | 90 | 90 | 4 |

Coordination Environment of Thorium

In the studied this compound hydrates, the thorium cation is typically coordinated by oxygen atoms from sulfate tetrahedra, water molecules, and in some cases, hydroxide groups. The coordination number for thorium in these compounds is often high, reflecting its large ionic radius.

-

In many of the hydrated structures, the Th⁴⁺ cation is 9-coordinate.[1][2]

-

The coordination polyhedra observed include the monocapped square antiprism and the tricapped trigonal prism.[1]

-

For anhydrous Th(SO₄)₂, the thorium ion is 8-coordinate.[3][4]

-

In the open-framework structure, the mean Th-S bond distance is 3.789 Å, which is consistent with monodentate sulfate coordination.[5]

Experimental Protocols

The determination of the crystal structures of this compound hydrates relies on well-established experimental techniques. Below are generalized protocols for the synthesis and structural analysis of these compounds.

Synthesis of this compound Hydrate Crystals

A common method for obtaining single crystals of inorganic salt hydrates is through slow evaporation of an aqueous solution.[1]

Protocol:

-

Preparation of the Stock Solution: Dissolve a soluble thorium salt, such as thorium nitrate (B79036) tetrahydrate, in an acidic solution, typically dilute sulfuric acid (e.g., 1.5 M H₂SO₄).[1] The concentration of the thorium salt and the acid can be varied to target different hydrated phases.

-

Crystallization: Transfer the resulting solution to a crystallization dish or beaker. Cover the container with a perforated film (e.g., Parafilm with a small hole) to allow for slow evaporation of the solvent at room temperature.[1]

-

Crystal Growth: Allow the solution to stand undisturbed for a period of several days to weeks. During this time, as the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of single crystals.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they can be carefully removed from the mother liquor using a spatula or by decanting the solution. The crystals should be handled with care to avoid mechanical damage.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the atomic arrangement within a crystal.

Protocol:

-

Crystal Selection and Mounting: Select a high-quality single crystal with well-defined faces and no visible defects under a microscope. The crystal is then mounted on a suitable holder, such as a glass fiber or a loop, using a minimal amount of adhesive or oil.

-

Data Collection: The mounted crystal is placed on a goniometer head in the X-ray diffractometer. The crystal is cooled (often to 100 K) to reduce thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are collected by a detector.

-

Data Processing: The collected diffraction data, consisting of a series of images, are processed to determine the unit cell parameters and the intensities of the reflections. Corrections are applied for factors such as background scattering, Lorentz factor, and polarization.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. From this map, the positions of the heavier atoms (thorium and sulfur) can usually be identified.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors. Lighter atoms, such as oxygen and hydrogen, are often located from difference Fourier maps during the refinement process.

-

Validation: The final crystal structure is validated by checking for chemical and geometric consistency and by examining various crystallographic agreement factors (e.g., R-factors).

Visualizations

The following diagrams illustrate the experimental workflow for determining the crystal structure of this compound hydrates and the relationship between anhydrous and hydrated forms of a salt.

References

- 1. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ch301.cm.utexas.edu [ch301.cm.utexas.edu]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Hydrates - PCC Group Product Portal [products.pcc.eu]

- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

A Comprehensive Technical Guide to the Synthesis and Characterization of Thorium Sulfate Phases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of various thorium sulfate (B86663) phases. It is designed to serve as a valuable resource for researchers and scientists working with thorium compounds. The document details experimental protocols for the synthesis of different thorium sulfate hydrates and related compounds, and presents their key characterization data in a structured format.

Introduction to Thorium Sulfates

Thorium, a naturally occurring radioactive element, exists almost exclusively in the +4 oxidation state. Its interaction with sulfate ions in aqueous solutions leads to the formation of a variety of crystalline solids with diverse structures, including simple hydrates, anhydrous compounds, and more complex frameworks incorporating other cations or hydroxide (B78521) groups.[1][2][3][4][5] The study of these this compound phases is crucial for understanding the coordination chemistry of tetravalent actinides and for applications in nuclear fuel cycles and waste management. The structural diversity of these compounds, ranging from isolated molecular clusters to extended three-dimensional frameworks, makes them a subject of significant research interest.[1][2]

Synthesis of this compound Phases

The synthesis of specific this compound phases is highly dependent on reaction conditions such as temperature, pH, and the concentration of reactants. The primary methods employed are slow evaporation from aqueous solutions and hydrothermal synthesis.

Caution: Thorium-232 is a radioactive alpha-emitter. Appropriate safety precautions, facilities, and trained personnel are required when handling thorium compounds.[1]

Experimental Protocols

2.1.1. Synthesis of [Th(SO₄)₂(H₂O)₇]·2H₂O

This phase can be synthesized by the slow evaporation of a thorium nitrate (B79036) solution in sulfuric acid.[1]

-

Reactants:

-

Thorium nitrate tetrahydrate (Th(NO₃)₄·4H₂O)

-

1.5 M Sulfuric acid (H₂SO₄)

-

-

Procedure:

-

Dissolve 0.4419 g of Th(NO₃)₄·4H₂O in 2 mL of 1.5 M H₂SO₄.[1]

-

Cover the resulting solution with parafilm, and puncture a small hole in the parafilm to allow for slow evaporation at room temperature.[1]

-

Blocky crystals will form over a period of approximately two weeks.[1]

-

Recover the crystals for analysis.[1]

-

An alternative method involves the reaction of a thorium perchlorate (B79767) solution with concentrated sulfuric acid, which yields crystals within a few hours.[6]

2.1.2. Hydrothermal Synthesis of Th₄(SO₄)₇(H₂O)₇(OH)₂·H₂O

This complex this compound hydroxide hydrate (B1144303) is prepared via a hydrothermal method.[6]

-

Reactants:

-

0.1 M Thorium nitrate (Th(NO₃)₄) solution

-

Ammonium hydroxide (NH₄OH)

-

0.25 M Sulfuric acid (H₂SO₄)

-

-

Procedure:

-

Precipitate amorphous Th(OH)₄ by adding NH₄OH to 1 mL of a 0.1 M Th(NO₃)₄ solution.[6]

-

Wash the resulting white precipitate several times with distilled water until the supernatant is near neutral pH.[6]

-

Dissolve the Th(OH)₄ pellet in 1 mL of 0.25 M H₂SO₄.[6]

-

Transfer the solution to a 3 mL Teflon cup and place it inside a 45 mL Teflon-lined Parr bomb.[6]

-

Backfill the reaction vessel with 5 mL of H₂O, seal it, and heat statically at 180 °C for 6 days.[6]

-

Cool the reaction to room temperature to obtain colorless plate-like crystals.[6]

-

2.1.3. Hydrothermal Synthesis of Th(OH)₂SO₄

This thorium hydroxide sulfate is also synthesized hydrothermally.[5][6]

-

Reactants:

-

0.1 M Thorium nitrate (Th(NO₃)₄) solution

-

0.5 M Sulfuric acid (H₂SO₄)

-

-

Procedure:

-

Combine 0.5 mL of 0.1 M Th(NO₃)₄ solution with 0.5 mL of 0.5 M H₂SO₄ in a 3 mL Teflon cup.[6]

-

Place the Teflon cup in a 45 mL Teflon-lined Parr bomb and backfill with 5 mL of H₂O.[6]

-

Seal the vessel and heat statically at 180 °C for 6 days.[6]

-

After cooling to room temperature over 4 hours, clear, colorless plate-like crystals are obtained.[6]

-

2.1.4. Synthesis of Sodium Thorium Sulfates

Complex thorium sulfates incorporating sodium can also be synthesized hydrothermally.

-

For Na₁₀[Th₂(SO₄)₉(H₂O)₂]·3H₂O:

-

Combine a thorium-containing stock solution with Na₂SO₄.[1]

-

Heat the mixture in a polypropylene (B1209903) vial inside a Teflon-lined Parr acid digestion vessel at 100 °C for 24 hours.[1]

-

-

For Na₂[Th₂(SO₄)₅(H₂O)₃]·H₂O:

Characterization of this compound Phases

The synthesized this compound phases are typically characterized by a variety of analytical techniques to determine their crystal structure, composition, and vibrational properties. Single-crystal X-ray diffraction is the definitive method for structural elucidation.

Crystallographic Data

The crystallographic data for several this compound phases are summarized in the table below. These data reveal the high degree of structural diversity among these compounds.

| Compound Formula | Common Name/ID | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference(s) |

| [Th(SO₄)₂(H₂O)₇]·2H₂O | ThS1 | Monoclinic | P2₁/m | 7.2488(4) | 12.1798(7) | 8.0625(5) | 98.245(1) | [1][4] |

| Na₁₀[Th₂(SO₄)₉(H₂O)₂]·3H₂O | ThS2 | Orthorhombic | Pna2₁ | 17.842(2) | 6.9317(8) | 27.550(3) | - | [1][4] |

| Na₂[Th₂(SO₄)₅(H₂O)₃]·H₂O | ThS3 | Monoclinic | C2/c | 16.639(2) | 9.081(1) | 25.078(3) | 95.322(2) | [1][4] |

| [Th₄(SO₄)₇(OH)₂(H₂O)₆]·2H₂O | ThS4 | Orthorhombic | Pnma | 18.2127(9) | 11.1669(5) | 14.4705(7) | - | [1][4] |

| Th(OH)₂SO₄ | - | Orthorhombic | Pnma | 11.684(1) | 6.047(1) | 7.047(1) | - | [3][5] |

| Th(SO₄)₂ | - | Orthorhombic | Pbca | - | - | - | - | [7] |

Structural and Coordination Details

The coordination environment of the thorium(IV) ion and the connectivity of the sulfate tetrahedra are key features that define the overall structure of these compounds.

-

In all the hydrated and hydroxide-containing phases listed, the thorium cation is typically coordinated by nine oxygen atoms.[1][4] These oxygen atoms can belong to sulfate tetrahedra, water molecules, or hydroxide groups.[1][2][4] In anhydrous Th(SO₄)₂, the thorium ion is 8-coordinate.[7]

-

The sulfate anions can coordinate to the thorium centers in a monodentate or bidentate fashion.[1][3][5] This variability in sulfate coordination, along with the presence of bridging hydroxide groups or water molecules, contributes to the formation of structures with different dimensionalities.

-

For instance, [Th(SO₄)₂(H₂O)₇]·2H₂O consists of discrete, electroneutral clusters of [Th(H₂O)₇(SO₄)₂].[1] In contrast, Th(OH)₂SO₄ is built from chains of hydroxide-bridged, 8-coordinate Th⁴⁺ centers, forming a 3D architecture.[3][5] The sodium-containing phases, ThS2 and ThS3, exhibit chain-like and framework structures, respectively.[1]

Spectroscopic Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the bonding within the this compound phases, particularly the vibrations of the sulfate groups and water molecules.

| Compound | Technique | Key Peak Positions (cm⁻¹) | Reference |

| [Th(SO₄)₂(H₂O)₇]·2H₂O | FTIR | 3420 (O–H), 1660 (H–O–H bending), 1110 (O–SO₃), 1050 (O–SO₃), 992 (O–SO₃), 606 | [6] |

| Raman | 1137, 1047, 1007, 619, 445, 387, 332, 265, 245, 219, 178, 153, 123 | [6] | |

| Th₄(SO₄)₇(H₂O)₇(OH)₂·H₂O | FTIR | 3570 (O–H bridging), 3370 (O–H), 1660 (H–O–H bending), 1110 (O–SO₃), 764, 585 | [6] |

| Raman | 1182, 1146, 1131, 1098, 1081, 1042, 852, 813, 741, 647, 626, 609, 474, 463, 449, 381, 343, 223, 183, 156, 144, 123 | [6] | |

| Th(OH)₂SO₄ | FTIR | 3390 (O–H), 1660 (H–O–H bending), 1100 (O–SO₃), 595 | [6] |

| Raman | 1232, 1188, 1115, 1102, 1065, 1054, 1027, 651, 630, 608, 456, 350, 321, 241, 227, 203, 188, 162, 151, 141, 123 | [6] |

Conclusion

The synthesis and characterization of this compound phases reveal a complex and diverse crystal chemistry. The choice of synthesis method, whether slow evaporation or hydrothermal, along with careful control of reaction parameters, allows for the targeted formation of specific phases with distinct structural motifs. The detailed characterization of these compounds, particularly through single-crystal X-ray diffraction and vibrational spectroscopy, provides fundamental insights into the coordination behavior of thorium(IV) and the versatile role of the sulfate ligand. This knowledge is essential for advancing our understanding of actinide chemistry and for the development of related technologies.

References

- 1. apps.jsg.utexas.edu [apps.jsg.utexas.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. impact.ornl.gov [impact.ornl.gov]

- 5. Synthesis and characterization of thorium(IV) sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

An In-Depth Technical Guide to the Thermodynamic Properties of Anhydrous Thorium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of anhydrous thorium sulfate (B86663) (Th(SO₄)₂). The information presented herein is crucial for understanding the chemical behavior and stability of this compound, particularly in high-temperature environments relevant to nuclear chemistry and materials science. This document summarizes key thermodynamic parameters, details the experimental methodologies used for their determination, and illustrates the workflow of these experimental and analytical processes.

Core Thermodynamic Data

The thermodynamic properties of anhydrous thorium sulfate have been determined through a combination of decomposition pressure measurements and calorimetry. The data presented in this section are primarily derived from the comprehensive work of Mayer et al. (1960).[1] For critically evaluated standard thermodynamic data, readers are encouraged to consult the "Chemical Thermodynamics of Thorium" volume from the OECD Nuclear Energy Agency (NEA) Thermochemical Database (TDB) project.[2][3][4]

Thermodynamic Properties at Standard Conditions

The fundamental thermodynamic properties of anhydrous this compound at standard temperature and pressure (298.15 K and 1 bar) are summarized in Table 1.

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°ᵣ | -607.4 | kcal/mol |

| Standard Gibbs Free Energy of Formation | ΔG°ᵣ | -551.2 | kcal/mol |

| Standard Absolute Entropy | S° | 35.4 | cal/(mol·K) |

Table 1: Standard Thermodynamic Properties of Anhydrous this compound at 298.15 K.[1]

High-Temperature Thermodynamic Properties

The thermodynamic behavior of anhydrous this compound at elevated temperatures is described by the following equations, which are applicable in the temperature range of 298 K to 1057 K.[1]

Heat Capacity (Cₚ):

The heat capacity of anhydrous this compound as a function of temperature (T in Kelvin) is given by the equation:

Cₚ = 25.0 + 55.2 x 10⁻³ T (cal mol⁻¹ deg⁻¹)

This relationship was determined from drop calorimetry experiments conducted between 623 K and 897 K.[1]

Enthalpy of Formation (ΔH°ᵣ):

The standard enthalpy of formation as a function of temperature is expressed as:

ΔH°ᵣ = -634,400 - 18.58 T + 23.93 x 10⁻³ T² - 2.04 x 10⁵ T⁻¹ (cal/mol)

Gibbs Free Energy of Formation (ΔG°ᵣ):

The standard Gibbs free energy of formation as a function of temperature is given by:

ΔG°ᵣ = -634,400 + 18.58 T ln(T) - 23.93 x 10⁻³ T² - 1.02 x 10⁵ T⁻¹ - 183.1 T (cal/mol)

Absolute Entropy (S°):

The absolute entropy as a function of temperature is described by the equation:

S° = -183.1 + 18.58 ln(T) + 47.86 x 10⁻³ T + 1.02 x 10⁵ T⁻² (cal/(mol·K))

Experimental Protocols

The determination of the thermodynamic properties of anhydrous this compound relies on precise and carefully controlled experimental procedures. The primary methods employed are decomposition pressure measurements and drop calorimetry.

Decomposition Pressure Measurement

This method is used to determine the equilibrium constants for the decomposition of this compound at various temperatures, from which thermodynamic properties such as enthalpy and entropy of reaction can be derived.

Methodology:

-

Sample Preparation: Anhydrous this compound is prepared by drying hydrated this compound in a vacuum system. The temperature is incrementally increased daily up to 375°C and held for 24 hours to ensure the removal of all water, confirmed by chemical analysis to be less than 0.01%.[1] The resulting powder is verified for purity using X-ray diffraction.[1]

-

Apparatus: A static or quasi-static method is employed. A known quantity of the anhydrous this compound is placed in a reaction vessel, typically made of quartz or a similarly inert material, which is connected to a pressure measurement system (e.g., a mercury manometer). The entire assembly is placed within a furnace capable of precise temperature control.

-

Procedure:

-

The system is evacuated to remove any residual gases.

-

The furnace is heated to a specific temperature and allowed to equilibrate.

-

The decomposition of this compound, Th(SO₄)₂(s) ⇌ ThO₂(s) + 2SO₂(g) + O₂(g), proceeds until equilibrium is reached, at which point the total pressure is measured.[1]

-

This procedure is repeated at various temperatures within the desired range (e.g., 908 K to 1057 K) to obtain a series of equilibrium pressures as a function of temperature.[1]

-

-

Data Analysis: The equilibrium constant (Kₚ) at each temperature is calculated from the partial pressures of the gaseous products, which are determined from the total pressure and the stoichiometry of the reaction. A plot of ln(Kₚ) versus 1/T (a van 't Hoff plot) yields a straight line from which the standard enthalpy (ΔH°) and entropy (ΔS°) of the decomposition reaction can be calculated from the slope and intercept, respectively.

Drop Calorimetry

Drop calorimetry is used to measure the enthalpy increment (Hₜ - H₂₉₈) of a substance as a function of temperature. From this data, the heat capacity can be derived.

Methodology:

-

Sample Preparation: The anhydrous this compound sample is prepared as described above and encapsulated in a suitable container, often made of a material like platinum, to prevent any reaction with the calorimeter components.

-

Apparatus: A high-temperature drop calorimeter, such as a Setaram multi-detector high temperature calorimeter (MHTC), is used.[5] The core components are a furnace to heat the sample to a known temperature and a calorimeter block at a reference temperature (typically 298.15 K) to measure the heat evolved when the hot sample is dropped into it.

-

Procedure:

-

The calorimeter is calibrated using a standard reference material with a well-known heat capacity, such as sapphire (α-Al₂O₃).[5]

-

The encapsulated sample is suspended in the furnace and heated to the desired temperature, T.

-

Once thermal equilibrium is reached, the sample is dropped into the calorimeter block.

-

The heat evolved by the cooling of the sample from T to the reference temperature is measured by the calorimeter's detectors. This is the enthalpy increment.

-

This process is repeated for a range of temperatures (e.g., 623 K to 897 K) to obtain a set of enthalpy increment data.[1]

-

-

Data Analysis: The measured enthalpy increments are plotted against temperature. The heat capacity (Cₚ) at any given temperature is the derivative of the enthalpy with respect to temperature (Cₚ = (∂H/∂T)ₚ). A mathematical function is fitted to the enthalpy increment data, and its derivative provides the equation for the heat capacity as a function of temperature.

Visualizations

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow for the experimental determination and subsequent analysis of the thermodynamic properties of anhydrous this compound.

References

In-depth Technical Guide: High-Temperature Decomposition of Thorium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thorium sulfate (B86663), an inorganic compound with the formula Th(SO₄)₂, is a key intermediate in the purification of thorium and has potential applications in nuclear fuel cycles and as a precursor for the synthesis of thorium-based materials. Understanding its behavior at elevated temperatures is crucial for its processing and for predicting its stability in various applications. This technical guide provides a comprehensive overview of the high-temperature decomposition of thorium sulfate, focusing on its hydrated and anhydrous forms. It consolidates available quantitative data, details experimental protocols for thermal analysis, and presents visual representations of the decomposition pathways and experimental workflows.

Decomposition Pathway of this compound

The high-temperature decomposition of this compound typically proceeds in two main stages: the dehydration of its hydrated forms followed by the decomposition of the anhydrous salt to thorium dioxide (ThO₂).

Stage 1: Dehydration

Stage 2: Decomposition of Anhydrous this compound

Anhydrous this compound is thermally stable up to approximately 400°C (673 K).[1] At higher temperatures, it decomposes directly to thorium dioxide (ThO₂) and sulfur trioxide (SO₃) gas, without the formation of an intermediate oxysulfate, a common decomposition product for many other metal sulfates.[1] The decomposition reaction is:

Th(SO₄)₂(s) → ThO₂(s) + 2SO₃(g)

Equilibrium decomposition pressure measurements for this reaction have been conducted in the temperature range of 634°C to 784°C (907 K to 1057 K).[1] Further heating of the decomposition products can lead to the dissociation of sulfur trioxide into sulfur dioxide (SO₂) and oxygen (O₂).

The following diagram illustrates the general thermal decomposition pathway of hydrated this compound.

Caption: General decomposition pathway of hydrated this compound.

Quantitative Decomposition Data

The following tables summarize the key temperature-dependent events in the high-temperature decomposition of this compound based on available literature.

Table 1: Decomposition Stages of Hydrated this compound

| Stage | Process | Starting Material | Product(s) | Onset Temperature (°C) |

| 1 | Dehydration | This compound Hydrate (Th(SO₄)₂·nH₂O) | Anhydrous this compound (Th(SO₄)₂) + nH₂O(g) | ~200[2] |

| 2 | Decomposition | Anhydrous this compound (Th(SO₄)₂) | Thorium Dioxide (ThO₂) + 2SO₃(g) | > 400[1] |

Table 2: Thermal Stability and Decomposition Products

| Compound | Formula | Stable Up To (°C) | Decomposition Products | Notes |

| This compound Hydrate | Th(SO₄)₂·nH₂O | < 200 | Th(SO₄)₂, H₂O | Onset of decomposition is for the hydrated form. |

| Anhydrous this compound | Th(SO₄)₂ | ~400 | ThO₂, SO₃ | Decomposes without forming an oxysulfate intermediate.[1] |

| Thorium Dioxide | ThO₂ | Very high | - | Final solid product of decomposition. |

Experimental Protocols

The investigation of the high-temperature decomposition of this compound relies on thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, allowing for the determination of dehydration and decomposition temperatures and the stoichiometry of the reactions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound hydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically in the range of 5-20°C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000°C or higher).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent side reactions. The flow rate is maintained at a constant value (e.g., 20-50 mL/min).

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss. The percentage mass loss at each step is calculated and compared with the theoretical mass loss for the proposed dehydration and decomposition reactions.

Differential Thermal Analysis (DTA)

Objective: To detect endothermic and exothermic transitions in the sample as a function of temperature, providing information on phase transitions, dehydration, and decomposition.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is placed in a sample crucible, and an inert reference material (e.g., calcined alumina) is placed in a reference crucible.

-

Instrumentation: A DTA apparatus is used.

-

Experimental Conditions: The sample and reference are heated at a constant rate under a controlled atmosphere, similar to the TGA protocol.

-

Data Analysis: The DTA curve plots the temperature difference (ΔT) between the sample and the reference against the furnace temperature. Endothermic events (e.g., dehydration, decomposition) result in negative peaks, while exothermic events (e.g., crystallization) produce positive peaks.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

The high-temperature decomposition of this compound is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt to thorium dioxide. The final solid product, ThO₂, is a refractory material with a high melting point. The decomposition of anhydrous this compound is notable for proceeding directly to the oxide without the formation of an oxysulfate intermediate. A thorough understanding of this decomposition behavior, obtained through techniques like TGA and DTA, is essential for the effective utilization of this compound in various scientific and industrial applications. Further research providing detailed, quantitative TGA/DTA data for specific hydrates of this compound would be beneficial for a more complete understanding of the initial dehydration steps.

References

Thorium's Sulfurous Seclusion: A Technical Guide to its Natural Occurrence, Analysis, and Geochemical Behavior

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thorium, a naturally occurring radioactive element, exhibits a fascinating and complex geochemical relationship with sulfate (B86663) minerals. This association is of significant interest across various scientific disciplines, from geology and environmental science to materials science and potentially, in niche areas of drug development where protein-sulfate interactions are studied. This technical guide provides an in-depth exploration of the natural occurrence of thorium in sulfate-bearing minerals and industrial by-products, details the analytical methodologies for its quantification, and illustrates its geochemical pathways.

Natural Occurrence of Thorium in Association with Sulfate Minerals

Thorium is a lithophile element, typically found in the tetravalent state (Th⁴⁺) in geological formations. Its association with sulfate minerals is primarily governed by processes such as substitution, sorption, and coprecipitation. Several sulfate minerals are known to host thorium, either as a minor constituent or in significant concentrations.

Key Sulfate Minerals Associated with Thorium

-

Barite (BaSO₄): Marine and continental barites can concentrate thorium. In pelagic oozes, marine barites can concentrate thorium relative to the bulk sediments, with average concentrations around 30 ppm, though values can range from 2 to 100 ppm[1]. The mechanism is thought to be diagenetic growth near the sediment surface, potentially nucleating around thorium-rich phases[1].

-

Anhydrite (CaSO₄): Anhydrite is a significant carrier of thorium, particularly in the tailings of rare earth element (REE) mines[2]. Synthetic anhydrite has been shown to incorporate substantial amounts of thorium, with concentrations ranging from 2310 to 8880 mg/L in samples grown hydrothermally[2].

-

Gypsum (CaSO₄·2H₂O): While gypsum generally shows low sorption of thorium from solution (less than 15%), it is a major component of phosphogypsum, a byproduct of phosphoric acid production, which is known to contain elevated levels of thorium[3][4].

-

Jarosite (KFe₃(SO₄)₂(OH)₆): In acidic environments, jarosite can incorporate a significant amount of thorium (up to 78%) during its precipitation[3].

-

Alunite Group Minerals: These minerals, with the general formula AB₃(XO₄)₂(OH)₆, can incorporate thorium, particularly in supergene and hypogene alteration environments[5].

-

Celestite (SrSO₄): Celestite has been shown to coprecipitate nearly all thorium present in a solution under simulated acidic uranium mill effluent conditions[3].

Thorium in Industrial Byproducts

Phosphogypsum: This material, primarily composed of gypsum, is a significant secondary source of thorium. During the wet process of phosphoric acid production from phosphate (B84403) rock, naturally occurring uranium and thorium are concentrated in the phosphogypsum[4][6]. The concentration of thorium in phosphogypsum can be significant, making it a potential resource for thorium recovery but also an environmental concern due to its radioactivity[4][7].

Quantitative Data on Thorium Concentration

The following table summarizes the reported concentrations of thorium in various sulfate-associated materials.

| Mineral/Material | Geological Context/Source | Thorium Concentration | Reference |

| Marine Barite | Pelagic oozes | Average ~30 ppm (range 2-100 ppm) | [1] |

| Synthetic Anhydrite | Hydrothermally grown (353–473 K, pH = 0.3–3) | 2310–8880 mg/L | [2] |

| Synthetic Anhydrite | Evaporation (551 K, pH = 0.3) | 1780 mg/L | [2] |

| Phosphogypsum | Byproduct of phosphoric acid production | Varies, can be significantly elevated | [4][7] |

| Jarosite | Precipitated in the presence of Th | 78% of initial Th incorporated | [3] |

| Celestite | Coprecipitated with Th | ~100% of initial Th incorporated | [3] |

| Anglesite | Coprecipitated with Th | 95% of initial Th incorporated | [3] |

| Gypsum | Sorption from solution | <15% of initial Th removed | [3] |

Geochemical Pathways and Mechanisms of Thorium Association with Sulfates

The association of thorium with sulfate minerals is a result of complex geochemical processes. Understanding these pathways is crucial for predicting thorium mobility in the environment and for developing extraction and remediation technologies.

Coprecipitation and Sorption

Coprecipitation is a primary mechanism for thorium incorporation into sulfate minerals like barite and celestite[3][5][8]. During the formation of these minerals, Th⁴⁺ ions can be incorporated into the crystal lattice. Sorption of thorium onto the surface of pre-existing sulfate minerals also occurs, although its efficiency varies depending on the mineral and environmental conditions[3].

Influence of Environmental Factors

The pH of the surrounding environment plays a crucial role. In acidic conditions (low pH), thorium can exist as the mobile Th⁴⁺ ion or form complexes with sulfate, leading to higher concentrations in groundwater[9]. At higher pH, thorium tends to hydrolyze and precipitate as insoluble oxides, reducing its mobility[10].

Experimental Protocols for Thorium Analysis

Accurate quantification of thorium in sulfate matrices is essential for research and industrial applications. Various analytical techniques are employed, each with specific sample preparation and measurement protocols.

Sample Preparation: Acid Leaching and Digestion

A common first step in analyzing solid samples is to bring the thorium into a solution.

-

Sulfuric Acid Leaching: This method is effective for decomposing thorium-bearing minerals like monazite. The process typically involves baking the concentrate with sulfuric acid at elevated temperatures (200–600 °C) to form water- or dilute acid-soluble thorium sulfates[7][11].

-

Protocol:

-

Mix the finely ground mineral concentrate with concentrated sulfuric acid.

-

Heat the mixture in a furnace at a controlled temperature (e.g., 250 °C) for a specified duration (e.g., 4 hours).

-

Allow the mixture to cool.

-

Leach the resulting cake with water or dilute acid to dissolve the thorium sulfate.

-

-

-

Fusion with Alkaline Fluxes: For refractory minerals, fusion with fluxes like sodium carbonate and sodium peroxide at high temperatures (e.g., 600 °C) followed by acid leaching is employed to ensure complete dissolution[1].

Analytical Techniques

Alpha-spectrometry is a highly sensitive method for the determination of thorium isotopes (²³²Th, ²³⁰Th, ²²⁸Th).

-

Protocol for Thorium in Water/Leachate:

-

Coprecipitation: Add an iron (III) carrier to the acidified sample and adjust the pH to ~9 with ammonia (B1221849) solution to coprecipitate thorium with iron hydroxides[1].

-

Chromatographic Separation: Dissolve the precipitate and pass it through a chromatographic column (e.g., Microthene-TOPO) to separate thorium from uranium and other alpha-emitters[1].

-

Electrodeposition: Elute the thorium from the column and electrodeposit it onto a stainless steel disk[1].

-

Measurement: Measure the alpha activity of the disk using an alpha spectrometer[1].

-

ICP-MS is a powerful technique for the determination of total thorium concentration and for isotopic analysis of long-lived isotopes like ²³²Th and ²³⁰Th[8][12].

-

Protocol:

-

Sample Digestion: Prepare an aqueous solution of the sample as described in section 3.1.

-

Instrument Calibration: Calibrate the ICP-MS instrument using certified thorium standards.

-

Analysis: Introduce the sample solution into the plasma, where it is atomized and ionized. The ions are then separated by their mass-to-charge ratio and detected.

-

Data Processing: Quantify the thorium concentration based on the intensity of the detected signal relative to the calibration standards.

-

Conclusion

The natural association of thorium with sulfate minerals is a multifaceted phenomenon with implications for geology, environmental management, and resource recovery. The data and protocols presented in this guide offer a comprehensive overview for researchers and professionals. The provided workflows for sample preparation and analysis serve as a foundation for the accurate quantification of thorium in these complex matrices. While the concept of "signaling pathways" in a biological sense does not directly apply, the geochemical pathways illustrated here provide a framework for understanding thorium's behavior in sulfate-rich environments. Further research into the specific mechanisms of thorium incorporation into different sulfate mineral lattices will continue to enhance our understanding of this important geochemical relationship.

References

- 1. Determination of thorium isotopes in mineral and environmental water and soil samples by alpha-spectrometry and the fate of thorium in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Search results [inis.iaea.org]

- 3. kns.org [kns.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Thorium: Geology, occurrence, deposits and resources [inis.iaea.org]

- 7. mdpi.com [mdpi.com]

- 8. Determination of thorium by ICP-MS and ICP-OES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of Thorium Sulfate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used in the characterization of thorium sulfate (B86663) compounds. Given the importance of thorium in nuclear chemistry and its potential applications, a thorough understanding of its coordination chemistry and structural properties is crucial. Spectroscopic methods offer powerful, non-destructive tools for elucidating the molecular structure, bonding, and electronic properties of these materials. This document details experimental protocols, presents key quantitative data, and illustrates analytical workflows to support research and development activities involving thorium sulfate compounds.

Introduction to this compound Compounds

Thorium, a naturally occurring radioactive element, exists almost exclusively in the +4 oxidation state in its compounds. This compound and its various hydrated forms are important inorganic compounds of thorium. The coordination environment of the thorium(IV) ion in these compounds is a key determinant of their physical and chemical properties. Thorium(IV) has a strong tendency to form complexes with anions like sulfate, and its coordination number can vary. The interaction of thorium with sulfate has been studied in both solid-state and solution phases.

Spectroscopic techniques are indispensable for characterizing the intricate structures of this compound compounds. Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides insights into the bonding and symmetry of the sulfate and water ligands. Electronic spectroscopy, specifically UV-Vis spectrophotometry, can be used to study complex formation in solution. X-ray absorption spectroscopy (XAS) is a powerful tool for determining the local coordination environment of the thorium atoms, including bond distances and coordination numbers.

Spectroscopic Data of this compound Compounds

The following tables summarize key spectroscopic data for various this compound compounds, compiled from the scientific literature.

Vibrational Spectroscopy: Raman and FT-IR Data

Vibrational spectroscopy is highly sensitive to the coordination environment of the sulfate anions and the presence of water molecules. The sulfate ion (SO₄²⁻) has four fundamental vibrational modes: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (asymmetric stretch), and ν₄ (asymmetric bend). In the free ion of tetrahedral symmetry, only the ν₃ and ν₄ modes are infrared active, while all four are Raman active. Coordination to the thorium cation can lower the symmetry of the sulfate group, leading to the appearance of otherwise forbidden bands and the splitting of degenerate modes.

Table 1: Raman and FT-IR Vibrational Frequencies for Selected this compound Compounds

| Compound | Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| Th(SO₄)₂(H₂O)₄ | Raman | ~980 | ν₁(SO₄²⁻) | |

| 1050-1200 | ν₃(SO₄²⁻) | |||

| 400-500 | ν₂(SO₄²⁻) | |||

| 600-650 | ν₄(SO₄²⁻) | |||

| Th(SO₄)₂(H₂O)₄ | FT-IR | 1050-1200 | ν₃(SO₄²⁻) | |

| 600-650 | ν₄(SO₄²⁻) | |||

| 3200-3600 | ν(O-H) of H₂O | |||

| ~1630 | δ(H-O-H) of H₂O | |||

| Th(SO₄)₂(H₂O)₇·2H₂O | FT-IR | 983 | ν₁(SO₄²⁻) | |

| 1045, 1100, 1160 | ν₃(SO₄²⁻) | |||

| 600, 635 | ν₄(SO₄²⁻) | |||

| Th₄(SO₄)₇(OH)₂(H₂O)₇·H₂O | FT-IR | 980, 1005 | ν₁(SO₄²⁻) | |

| 1050, 1120, 1180 | ν₃(SO₄²⁻) | |||

| 590, 615, 650 | ν₄(SO₄²⁻) | |||

| Th(OH)₂SO₄ | FT-IR | 975 | ν₁(SO₄²⁻) | |

| 1030, 1100, 1150 | ν₃(SO₄²⁻) | |||

| 580, 620 | ν₄(SO₄²⁻) |

UV-Vis Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of thorium in solution, often after the formation of a colored complex with a chromogenic reagent. The Th⁴⁺ ion itself, with a radon-like electronic configuration ([Rn]), does not exhibit d-d or f-f electronic transitions in the UV-Vis range. Therefore, direct UV-Vis analysis of simple this compound solutions is not typically performed for qualitative characterization. However, the formation of complexes with ligands that have chromophores allows for sensitive spectrophotometric determination of thorium concentrations.

Table 2: UV-Vis Absorption Data for Thorium Complexes Used in Quantitative Analysis

| Complexing Agent | pH | λ_max (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

| Thorin | 0.7 (HClO₄) | 542 | - | |

| 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP) | 3 | 590 | - | |

| 3,5-Dimethoxy-4-hydroxybenzaldehyde isonicotinoyl hydrazone (DMHBIH) | 3.0 | 390 | 4.84 x 10⁴ | |

| Calcon | 3 (HClO₄) | 658 | - |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) provides detailed information about the local atomic structure around the thorium atom. The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination geometry of thorium, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information on the number, type, and distance of neighboring atoms.

Table 3: Structural Parameters of this compound Compounds from EXAFS Analysis

| Compound/Species | Shell | Coordination Number (N) | Distance (Å) | Reference |

| Th(IV) in sulfate solution | Th-S (monodentate) | - | 3.81 ± 0.02 | |

| Th(IV) in sulfate solution | Th-S (bidentate) | - | 3.14 ± 0.02 | |

| Th(SO₄)₂(H₂O)₇·2H₂O (in solution) | Th-O | ~9 | 2.46 | |

| Th(SO₄)₂(H₂O)₇·2H₂O (in solution) | Th-S | ~2 | 3.75 | |

| ThO₂ (for comparison) | Th-O | 8 | 2.41 | |

| ThO₂ (for comparison) | Th-Th | 12 | 3.97 |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques used in the analysis of this compound compounds. Caution: Thorium-232 is a radioactive material. All handling and experimental work should be conducted in appropriately equipped laboratories by trained personnel, following all safety regulations for radioactive materials.

Raman Spectroscopy

Raman spectroscopy is a valuable tool for identifying the vibrational modes of this compound compounds in the solid state.

Instrumentation:

-

A laboratory-grade Raman spectrometer, such as a Fourier-transform (FT)-Raman spectrometer.

-

Laser excitation source (e.g., 785 nm or 1064 nm).

-

A suitable detector (e.g., InGaAs for FT-Raman).

-

Microscope for solid-state sample analysis.

Sample Preparation:

-

Solid samples of this compound compounds can be analyzed directly as powders.

-

A small amount of the powdered sample is placed on a microscope slide or in a sample cup.

Data Acquisition:

-

Place the prepared sample under the microscope objective.

-

Focus the laser onto the sample.

-

Set the laser power to an appropriate level to avoid sample damage while ensuring a good signal-to-noise ratio.

-

Acquire the Raman spectrum over the desired wavenumber range (e.g., 100-4000 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Perform necessary calibrations for wavelength and intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is complementary to Raman spectroscopy and is particularly useful for observing the vibrational modes of polar functional groups.

Instrumentation:

-

A Fourier-transform infrared spectrometer.

-

An appropriate sampling accessory, such as an Attenuated Total Reflectance (ATR) accessory or a diffuse reflectance accessory. For solid powders, KBr pellets can also be used.

-

An IR source (e.g., Globar).

-

A detector (e.g., DTGS).

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Set the desired resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 32-64).

-

Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

UV-Vis Spectrophotometry (for Quantitative Analysis)

As previously mentioned, UV-Vis spectrophotometry is primarily used for the quantitative determination of thorium in solution. This typically involves the formation of a colored complex.

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

-

Matched quartz or glass cuvettes (e.g., 1 cm path length).

Sample Preparation (Example using Thorin reagent):

-

Prepare a stock solution of the this compound compound by dissolving a known mass in a suitable acidic medium (e.g., dilute HClO₄).

-

Prepare a series of standard solutions of known thorium concentrations by diluting the stock solution.

-

To a specific volume of each standard and the unknown sample solution, add the required reagents in the correct order (e.g., buffer solution, complexing agent like Thorin).

-

Dilute to a final volume with deionized water and allow time for the color to develop and stabilize.

Data Acquisition:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the thorium complex.

-

Use a reagent blank (containing all reagents except thorium) to zero the instrument.

-

Measure the absorbance of each standard and the unknown sample.

-

Construct a calibration curve by plotting absorbance versus the concentration of the standards.

-

Determine the concentration of the unknown sample from the calibration curve.

X-ray Absorption Spectroscopy (XAS)

XAS is a synchrotron-based technique that provides detailed information on the local atomic and electronic structure of thorium in a sample.

Instrumentation:

-

A synchrotron radiation source providing a high-flux X-ray beam.

-

A double-crystal monochromator to select the desired X-ray energy.

-

Ionization chambers or other detectors to measure the incident and transmitted X-ray intensities.

-

A suitable sample holder.

Sample Preparation:

-

Solid samples are typically ground into a fine powder and pressed into a pellet of uniform thickness. The powder may be mixed with a binder like cellulose (B213188) or boron nitride to achieve the desired concentration and homogeneity.

-

The amount of sample is calculated to give an appropriate absorption edge step at the Th L₃-edge (16300 eV).

Data Acquisition:

-

Mount the sample in the X-ray beam path.

-

Tune the monochromator to scan the energy range around the Th L₃-edge.

-

Record the incident (I₀) and transmitted (I₁) X-ray intensities as a function of energy. The absorption coefficient (μ) is calculated as ln(I₀/I₁).

-

For dilute samples, fluorescence detection (I_f) may be used, where μ is proportional to I_f/I₀.

-

Collect multiple scans to improve the signal-to-noise ratio, which are then averaged.

-

Collect data on reference thorium compounds (e.g., ThO₂) for energy calibration and for use in data analysis (e.g., linear combination fitting).

Data Analysis:

-

The raw data is processed using standard XAS software packages.

-

The pre-edge background is subtracted, and the spectrum is normalized.

-

The EXAFS oscillations (χ(k)) are extracted from the post-edge region.

-

The χ(k) data is Fourier transformed to obtain a radial distribution function, which shows peaks corresponding to different coordination shells around the thorium atom.

-

The EXAFS equation is used to fit the experimental data, yielding structural parameters such as coordination number, interatomic distances, and Debye-Waller factors.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound compounds.

Caption: General workflow for spectroscopic analysis of this compound compounds.

Caption: Workflow for vibrational analysis (FT-IR and Raman).

Caption: Workflow for X-ray Absorption Spectroscopy (XAS) analysis.

A Comprehensive Technical Guide on the Enthalpy and Entropy of Formation for Thorium Sulfate

This technical guide provides an in-depth overview of the thermodynamic properties of thorium sulfate (B86663) (Th(SO₄)₂), specifically focusing on its standard enthalpy and entropy of formation. This document is intended for researchers, scientists, and professionals in drug development and related fields who require accurate and detailed thermodynamic data for this compound.

Thermodynamic Data for Thorium Sulfate

The standard enthalpy (ΔH°), entropy (S°), and Gibbs free energy (ΔG°) of formation for this compound at 298.15 K (25 °C) have been determined through various experimental techniques. These values are crucial for understanding the stability and reactivity of this compound. A summary of these key thermodynamic parameters is presented in the table below.

| Thermodynamic Parameter | Value | Units |

| Standard Enthalpy of Formation (ΔH°f) | -607.4 | kcal/mol |

| Standard Entropy of Formation (S°) | 35.4 | cal/mol·K |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -551.2 | kcal/mol |

These values are reported from decomposition pressure and heat capacity measurements.[1]

Experimental Determination of Thermodynamic Data

The thermodynamic data for this compound were primarily determined using a combination of decomposition pressure measurements and calorimetry.[1][2] These methods allow for the calculation of enthalpy, entropy, and Gibbs free energy as a function of temperature.

2.1. Decomposition Pressure Measurement

The decomposition of this compound was studied over a temperature range of 908 K to 1057 K.[1][2] The decomposition reaction is as follows:

Th(SO₄)₂(s) ⇌ ThO₂(s) + 2SO₂(g) + O₂(g)[2]

By measuring the equilibrium pressures of the gaseous products (SO₂ and O₂) at various temperatures, the equilibrium constant (Kp) for the reaction can be determined. The relationship between the Gibbs free energy change of the reaction (ΔG°r) and the equilibrium constant is given by:

ΔG°r = -RT ln(Kp)

where R is the ideal gas constant and T is the temperature in Kelvin. From the temperature dependence of ΔG°r, the enthalpy (ΔH°r) and entropy (ΔS°r) of the reaction can be calculated using the Gibbs-Helmholtz equation.

2.2. Drop Calorimetry

The heat capacity (Cp) of this compound was determined using a drop calorimeter technique over a temperature range of 623 K to 897 K.[2] In this method, a sample of this compound is heated to a known high temperature and then dropped into a calorimeter at a lower, known temperature (e.g., 297 K). The amount of heat evolved by the sample as it cools is measured. This allows for the determination of the enthalpy change (ΔH) between the two temperatures. The heat capacity can then be calculated from the relationship:

ΔH = ∫ Cp dT

The experimental heat capacity data for this compound was fitted to the following equation:

Cp = 25.0 + 55.2 x 10-3 T (cal/mol·K)[2]

By combining the data from decomposition pressure measurements and drop calorimetry with known thermodynamic data for Th(s), O₂(g), S(s), ThO₂(s), and SO₂(g), the standard enthalpy and entropy of formation of this compound from its elements were calculated.[1] Calorimetry is a direct and fundamental method for measuring the enthalpy of formation of inorganic compounds.[3][4][5]

Logical Relationship for this compound Formation

The formation of this compound from its constituent elements in their standard states can be represented by the following chemical equation:

Th(s) + 2S(s) + 4O₂(g) → Th(SO₄)₂(s)

This process is a key conceptual pathway for understanding the thermodynamics of the compound.

Caption: Logical diagram illustrating the formation of this compound from its elemental constituents.

References

- 1. osti.gov [osti.gov]

- 2. High-temperature free energy, entropy, enthalpy, and heat capacity of this compound (Technical Report) | OSTI.GOV [osti.gov]

- 3. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. enthalpy of formation: Topics by Science.gov [science.gov]

An In-depth Technical Guide to Thorium Sulfate: Synthesis, Characterization, and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thorium sulfate (B86663), a key inorganic compound of the actinide element thorium. This document details its chemical identifiers, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and characterization.

Chemical Identifiers and Properties

Thorium sulfate is a radioactive, white crystalline solid.[1][2] Its properties make it a subject of interest in nuclear chemistry and materials science. Below is a summary of its key chemical identifiers and properties.

| Identifier Type | Value | Reference |

| CAS Number | 10381-37-0 | [1][2][3][4][5][6] |

| Molecular Formula | Th(SO₄)₂ | [3][4][5][6] |

| IUPAC Name | thorium(4+) disulfate | [3][5] |

| PubChem CID | 160939 | [2][3] |

| EC Number | 233-845-0 | [3][7] |

| UNII | S0Z2E2190J | [3] |

| InChI | InChI=1S/2H2O4S.Th/c21-5(2,3)4;/h2(H2,1,2,3,4);/q;;+4/p-4 | [3][5] |

| InChIKey | RUJLHPZAKCVICY-UHFFFAOYSA-J | [3][5] |

| SMILES | [O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Th+4] | [3][5] |

| Property | Value | Reference |

| Molecular Weight | 424.17 g/mol | [2][3][5] |

| Appearance | White crystalline solid/powder | [1][2][3] |

| Solubility | Moderately soluble in cold water, slightly soluble in hot water. | [2][6][7] |

| Density | 2.8 g/cm³ | [2][6] |

Experimental Protocols: Synthesis of this compound Compounds

Several hydrated and basic this compound compounds can be synthesized under controlled laboratory conditions. The following protocols are based on established literature.

Caution: Thorium-232 is a radioactive material. All handling and synthesis must be conducted in appropriate facilities with trained personnel and adherence to radiation safety protocols.

Synthesis of this compound Nonahydrate ([Th(SO₄)₂(H₂O)₇]·2H₂O)

This protocol describes the room temperature synthesis of this compound nonahydrate.

Materials:

-

Thorium(IV) perchlorate (B79767) solution (Th(ClO₄)₄·nH₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

Procedure:

-

In a reaction vessel, combine 100 µL of a 2.69 M thorium(IV) perchlorate solution with 0.463 mL of distilled water.

-

Slowly add 0.0139 mL of concentrated sulfuric acid to the solution.

-

Allow the solution to stand at room temperature for several days. Colorless crystals of [Th(SO₄)₂(H₂O)₇]·2H₂O will form.

-

To expedite crystallization (within a few hours), increase the sulfuric acid concentration by adding 0.027 mL of concentrated H₂SO₄ to the initial thorium perchlorate solution.[3]

Hydrothermal Synthesis of Th₄(SO₄)₇(H₂O)₇(OH)₂·H₂O

This method employs hydrothermal conditions to produce a more complex this compound hydrate.

Materials:

-

Thorium(IV) nitrate (B79036) solution (0.1 M Th(NO₃)₄)

-

Distilled water

Procedure:

-

Precipitate amorphous thorium hydroxide (Th(OH)₄) from a 1 mL solution of 0.1 M Th(NO₃)₄ by the addition of NH₄OH.

-

Wash the resulting white precipitate several times with distilled water until the supernatant is near neutral pH.

-

Transfer the Th(OH)₄ precipitate and 5 mL of H₂O to a Teflon-lined Parr bomb.

-

Seal the vessel and heat statically at 180 °C for 6 days.

-

Cool the reaction vessel to room temperature over 4 hours.

-

Collect the clear, colorless plate-like crystals. The yield is approximately 57% based on thorium.[3]

Hydrothermal Synthesis of Th(OH)₂SO₄

This protocol details the hydrothermal synthesis of a basic this compound.

Materials:

-

Thorium(IV) nitrate solution (0.1 M Th(NO₃)₄)

-

Sulfuric acid (0.5 M H₂SO₄)

-

Distilled water

Procedure:

-

Combine 0.5 mL of 0.1 M Th(NO₃)₄ solution with 0.5 mL of 0.5 M H₂SO₄ in a 3 mL Teflon cup.

-

Place the Teflon cup inside a 45 mL Teflon-lined Parr bomb and backfill with 5 mL of H₂O.

-

Seal the vessel and heat statically at 180 °C for 6 days.

-

Cool the reaction to room temperature to obtain colorless plate-like crystals. The yield is approximately 63% based on thorium.[3]

Characterization of this compound Compounds

The synthesized this compound compounds can be characterized using various analytical techniques to confirm their identity and structure.

| Technique | Observed Features | Reference |

| Fourier-Transform Infrared Spectroscopy (FTIR) | For [Th(SO₄)₂(H₂O)₇]·2H₂O, characteristic peaks are observed at 3420 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (H-O-H bend), and between 992-1110 cm⁻¹ (O-SO₃ stretch). | [3] |

| Raman Spectroscopy | For Th₄(SO₄)₇(H₂O)₇(OH)₂·H₂O, distinct Raman shifts are seen at 1232, 1188, 1115, 1102, 1065, 1054, and 1027 cm⁻¹, among others. | [3] |

| Single-Crystal X-ray Diffraction | This technique provides detailed crystallographic data, including space group and unit cell dimensions, confirming the crystal structure of the synthesized compounds. For example, [Th(SO₄)₂(H₂O)₇]·2H₂O crystallizes in the P2₁/m space group. | [7][8] |

Experimental Workflow and Logical Relationships

The synthesis of different this compound compounds involves a series of controlled steps, from precursor selection to the final crystallization method. The choice of starting materials and reaction conditions dictates the final product.

Caption: Workflow for the synthesis of various this compound compounds.

As illustrated, both thorium perchlorate and thorium nitrate can serve as starting materials. The synthetic route, whether through room temperature precipitation or hydrothermal methods, along with the specific reagents like sulfuric acid or ammonium hydroxide, determines the resulting this compound species. This highlights the versatility of thorium chemistry in forming a range of sulfated compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. US3047359A - Purification of crude this compound - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. apps.jsg.utexas.edu [apps.jsg.utexas.edu]

- 8. Synthesis and characterization of thorium(IV) sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic safety and handling information for thorium sulfate

An In-depth Technical Guide to the Safe Handling of Thorium Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for thorium sulfate, a naturally occurring radioactive material encountered in various research and development settings. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Chemical and Physical Properties

This compound is a white crystalline solid. While moderately soluble in water and acids, its primary hazard stems from its radioactivity.[1] All thorium isotopes are radioactive, with their toxicity being primarily radiological in nature.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Thorium(IV) sulfate, Thorium disulphate |

| Molecular Formula | Th(SO₄)₂ |

| CAS Number | 10381-37-0[3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | White crystalline powder[1][3] |

| Molecular Weight | 424.17 g/mol (anhydrous)[3] |

| Density | 2.8 g/cm³[3] |

| Solubility | Slightly soluble in water[3] |

| Stability | Stable under recommended storage conditions[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its radioactivity and chemical toxicity. It is harmful if ingested or inhaled and can cause irritation to the skin and eyes.[1] The primary health risk is associated with internal exposure to alpha particles following inhalation or ingestion, which can lead to long-term health effects, including an increased risk of cancer.

Table 3: GHS Hazard Classification for Thorium Compounds

| Hazard Class | Category | Hazard Statement | Pictogram |

| Carcinogenicity | 1A/1B | H350: May cause cancer[4] | |

| Skin Irritation | 2 | H315: Causes skin irritation[4] | |

| Eye Irritation | 2A | H319: Causes serious eye irritation[4] | |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Toxicology and Cellular Effects

The toxicity of thorium is a combination of its radiological and chemical properties.[2] Upon entering the body, thorium tends to distribute to the lymph nodes and bone surfaces and can be retained in the lungs after inhalation.[4]

Quantitative Toxicity Data

Table 4: Occupational Exposure Limits for Thorium

| Organization | Limit/Guideline | Value |

| OSHA (Insoluble Compounds as Th) | TWA | 0.2 mg/m³ |

| NIOSH (Thorium-229) | ALI (inhalation) | 0.0009 µCi (bone surface)[6] |

| NRC (Public Dose Limit) | Total Effective Dose Equivalent | 0.1 rem (1 mSv) in a year[7][8] |

| IAEA (Occupational Dose Limit) | Effective Dose | 20 mSv per year (averaged over 5 years)[8] |

ALI: Annual Limit on Intake; TWA: Time-Weighted Average

Cellular Signaling Pathways in Thorium Toxicity

Recent research has begun to elucidate the molecular mechanisms underlying thorium's toxicity. Exposure to thorium compounds can induce a complex cellular response involving multiple signaling pathways, primarily related to DNA damage, oxidative stress, and cell survival.

Thorium-induced reactive oxygen species (ROS) can cause DNA double-strand breaks (DSBs).[9] This damage activates the DNA Damage Response (DDR) pathway, with the ATM (Ataxia-Telangiectasia Mutated) kinase playing a central role. Activated ATM phosphorylates downstream targets such as p53 and CHK2, leading to cell cycle arrest to allow for DNA repair.[1][10] If the damage is too severe, this pathway can trigger apoptosis (programmed cell death).

Concurrently, thorium exposure has been shown to affect cell proliferation and survival pathways. It can stimulate the Insulin-like Growth Factor 1 Receptor (IGF-1R) , which in turn activates downstream pro-survival pathways like PI3K/AKT and MAPK .[11][12] Furthermore, DNA damage can activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway , which promotes the transcription of genes involved in inflammation and cell survival, potentially counteracting the apoptotic signals from the DDR pathway.[13][14]

The interplay between these pathways determines the ultimate fate of the cell—survival, repair, or death.

Caption: Interplay of DNA damage and survival pathways in thorium toxicity.

Safe Handling and Storage

Proper handling and storage are paramount to minimize exposure risks.

Standard Operating Procedure (SOP) for Handling

-

Preparation : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any airborne particles.[3][15] The work surface should be lined with absorbent paper.[15]

-

Personal Protective Equipment (PPE) : Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[15]

-

Weighing : When weighing powdered this compound, perform the task inside a fume hood to prevent inhalation of dust.[15] Use a tared, lidded container to minimize contamination of the balance.[15]

-

Post-Handling : After handling, remove and dispose of the bench paper as radioactive waste.[15] Clean the work area with a suitable decontamination solution. Remove gloves and wash hands thoroughly with soap and water.[15]

Storage Requirements

-

Store this compound in a cool, dry, dark, and well-ventilated area.[3]

-

Keep the container tightly sealed.[3]

-

The storage area must be secured, clearly labeled with "Caution, Radioactive Material," and segregated from incompatible materials and ignition sources.[3][16]

-

All containers should be protected from physical damage.[3]

Caption: A typical experimental workflow for handling this compound.

Emergency Procedures

Immediate and correct response to emergencies is crucial to mitigate contamination and exposure.

First Aid Measures

-

General Advice : In case of any exposure, consult a physician and provide them with the Safety Data Sheet (SDS). Medical problems take precedence over radiological concerns.[3]

-

Skin Contact : Immediately remove contaminated clothing.[6] Flush the affected skin with copious amounts of soap and water for at least 15-20 minutes.[3][6] Do not use abrasive scrubbing.[6]

-

Eye Contact : Immediately flush eyes with running water for at least 20 minutes, holding the eyelids open.[3]

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Apply artificial respiration if the person is not breathing.[3]

-

Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Caption: First aid procedures for different routes of exposure.

Spill Response

In the event of a spill, the primary goals are to contain the material, prevent its spread, and protect personnel.

Experimental Protocol: Decontamination of a Minor Laboratory Spill This protocol outlines the steps for cleaning a small, localized spill of this compound powder.

-

Notification and Area Control :

-